molecular formula C40H67NaO11 B1678870 Nigericin sodium salt CAS No. 28643-80-3

Nigericin sodium salt

Cat. No.: B1678870
CAS No.: 28643-80-3
M. Wt: 746.9 g/mol
InChI Key: MOYOTUKECQMGHE-QQWZKJHFSA-M
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Description

Nigericin is an ionophore antibiotic isolated from Streptomyces hygroscopicus . It has been shown to suppress DNA synthesis in Ehrlich ascites carcinoma . Nigericin is insoluble in water, but soluble in methanol and chloroform . It is a polyether ionophore which catalyzes the electroneutral exchange of alkali metal (K+) for H+ (antiport) . It disrupts membrane potential and stimulates ATPase activity in mitochondria .


Synthesis Analysis

A new Nigericin analogue that has been chemically modified was synthesized through a fluorination process from the parent Nigericin . The fermentation process resulted in the highest yield of Nigericin (33% w/w) .


Molecular Structure Analysis

The molecular structure of Nigericin has been determined by single crystal X-ray crystallography . The molecule is found to be similar to monensin, another antibiotic of similar properties . High resolution 1H-nmr spectral data confirm the close resemblance between the three-dimensional structure of Nigericin free acid and its Na±complex .


Chemical Reactions Analysis

Nigericin produced from the strain DASNCL-29 demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallised with methanol and hexane, respectively . Furthermore, Nigericin produced has been subjected to chemical modification by fluorination to enhance its efficacy .


Physical and Chemical Properties Analysis

Nigericin sodium has a molecular formula of C40H67NaO11 and a molecular weight of 746.94 g/mol . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Cation Permeability and Metabolic Capacities

Nigericin sodium affects cation permeability in bacteria. Harold and Baarda (1968) found that nigericin, at specific concentrations, inhibited the growth of Streptococcus faecalis and altered the permeability of the bacteria to various cations. This change in cation permeability was metabolically passive and did not involve the energy-dependent K+ pump. Nigericin also influenced the metabolic characteristics of cells with depleted potassium, affecting their ability to glycolyze and incorporate amino acids and orthophosphate (Harold & Baarda, 1968).

Anticancer Activity

Liu et al. (2018) investigated nigericin's anticancer effects on colorectal cancer cells, focusing on the Wnt/β-catenin signaling pathway. They found that nigericin significantly reduced tumor cell proliferation and inhibited tumor growth, migration, and invasion. These effects were attributed to nigericin's suppression of the Wnt/β-catenin signaling pathway (Liu et al., 2018).

Antibiotic Properties

Nigericin, as an antibiotic, has shown potential in various applications. Gao et al. (2021) reviewed emerging studies on nigericin as an H+, K+, and Pb2+ ionophore with anticancer activity. They discussed its mechanisms, including influencing mitochondrial membrane potentials, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs (Gao et al., 2021).

Ion Transport and Cellular Function

Nigericin's role in ion transport and its impact on cellular functions have been studied in various contexts. For instance, Packer et al. (1968) explored the effects of nigericin on ion transport in spinach chloroplasts, concluding that nigericin-induced cation uptake can far exceed H+ uptake under specific conditions (Packer, Allen, & Starks, 1968).

Mechanism of Action

Target of Action

Nigericin sodium, also known as Nigericin sodium salt, is a polyether antibiotic produced by Streptomyces hygroscopicus . It primarily targets the ion transport system in cells . Specifically, it acts as an ionophore for H+ , K+ , and Pb2+ . It is also known to target the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .

Mode of Action

Nigericin sodium operates as an electroneutral K+/H+ antiporter . It facilitates the exchange of K+ ions for H+ ions across the cell membrane . This ion exchange disrupts the membrane potential and stimulates ATPase activity in mitochondria . In the context of the NLRP3 inflammasome, Nigericin sodium triggers the processing and release of the inflammatory cytokine IL-18 .

Biochemical Pathways

The primary biochemical pathway affected by Nigericin sodium is the potassium ion transport pathway . By facilitating the efflux of potassium ions, Nigericin sodium disrupts the ion balance within the cell, affecting various cellular processes . In the context of the immune response, Nigericin sodium activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound is lipophilic, which allows it to cross cell membranes and exert its effects

Result of Action

The primary result of Nigericin sodium’s action is the disruption of ion balance within the cell, leading to changes in membrane potential and mitochondrial activity . In the immune response context, Nigericin sodium’s activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, which can have various effects depending on the specific cellular and disease context .

Action Environment

The action of Nigericin sodium can be influenced by various environmental factors. For instance, the presence of certain ions in the cellular environment can affect the ion exchange activity of Nigericin sodium . Additionally, the compound’s lipophilic nature means that its activity could potentially be influenced by the lipid composition of cell membranes

Safety and Hazards

Nigericin sodium is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated analogues of Nigericin have shown promising activity . In vitro cytotoxicity analysis of fluorinated analogues demonstrated tenfold lesser toxicity than the parent Nigericin . This is the first type of study where the fluorinated analogues of Nigericin showed very encouraging activity against Gram-negative organisms; moreover, they can be used as a candidate for treating many serious infections .

Biochemical Analysis

Biochemical Properties

Nigericin sodium plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the exchange of potassium (K+) for hydrogen (H+) ions across biological membranes . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria . Nigericin sodium interacts with various biomolecules, including enzymes and proteins involved in ion transport and cellular metabolism. For instance, it has been shown to activate the NLRP3 inflammasome in human macrophages, leading to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Cellular Effects

Nigericin sodium exerts significant effects on various cell types and cellular processes. It disrupts membrane potential and induces changes in pH, leading to cell death . In human colorectal cancer cells, nigericin sodium has been shown to inhibit the Wnt/β-catenin signaling pathway, reducing tumor cell proliferation and inducing apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering ion gradients and membrane potential .

Molecular Mechanism

The molecular mechanism of nigericin sodium involves its function as an ionophore, facilitating the electroneutral exchange of K+ for H+ ions . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria, leading to changes in cellular energy metabolism . Nigericin sodium also activates the NLRP3 inflammasome by inducing potassium efflux, which is a key step in inflammasome activation . This activation leads to the cleavage of pro-IL-1β and the release of active IL-1β, contributing to the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nigericin sodium can change over time. The compound is relatively stable when stored at 4ºC in a lyophilized form, but its potency may decrease when in solution . Long-term exposure to nigericin sodium can lead to sustained activation of the NLRP3 inflammasome and prolonged inflammatory responses . Additionally, chemical modifications, such as fluorination, have been shown to enhance the efficacy and reduce the toxicity of nigericin sodium .

Dosage Effects in Animal Models

The effects of nigericin sodium vary with different dosages in animal models. At lower doses, it can effectively activate the NLRP3 inflammasome and induce inflammatory responses . Higher doses of nigericin sodium have been associated with toxicity in mammalian cells and animal models . For instance, high doses can lead to hepatotoxicity and other adverse effects . Therefore, careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Nigericin sodium is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes and cofactors that regulate ion gradients and ATP synthesis . By disrupting membrane potential and stimulating ATPase activity, nigericin sodium affects metabolic flux and alters metabolite levels . Additionally, chemical modifications of nigericin sodium can influence its metabolic stability and efficacy .

Transport and Distribution

Nigericin sodium is transported and distributed within cells and tissues through its ionophore activity. It interacts with transporters and binding proteins that facilitate its movement across biological membranes . The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it exerts its effects on ion transport and membrane potential . This distribution pattern is crucial for its role in modulating cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of nigericin sodium is primarily within cellular membranes, particularly the mitochondrial membrane . Its ionophore activity leads to the efflux of potassium ions from mitochondria, disrupting membrane potential and affecting mitochondrial function . This localization is essential for its role in modulating cellular energy metabolism and activating the NLRP3 inflammasome . Additionally, nigericin sodium may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Nigericin sodium involves the reaction of two key starting materials: Nigericin and sodium hydroxide. The reaction takes place in an aqueous solution and results in the formation of Nigericin sodium.", "Starting Materials": [ "Nigericin", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve Nigericin in water to form a clear solution.", "Step 2: Slowly add sodium hydroxide to the Nigericin solution while stirring.", "Step 3: Continue stirring the mixture for several hours until all of the Nigericin has reacted.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Concentrate the solution under reduced pressure to remove excess water.", "Step 6: Crystallize the Nigericin sodium from the concentrated solution by cooling it slowly.", "Step 7: Collect the crystals by filtration and wash them with cold water.", "Step 8: Dry the Nigericin sodium crystals under vacuum to obtain the final product." ] }

CAS No.

28643-80-3

Molecular Formula

C40H67NaO11

Molecular Weight

746.9 g/mol

IUPAC Name

sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate

InChI

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1

InChI Key

MOYOTUKECQMGHE-QQWZKJHFSA-M

Isomeric SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]

SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]

Canonical SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nigericin sodium;  Azalomycin M;  Helixin C;  Polyetherin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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